The compound with the molecular formula C31H36FN3O4S is known as Lumateperone Tosylate. It is a pharmaceutical compound primarily used in the treatment of psychiatric disorders, particularly schizophrenia. Lumateperone acts as an atypical antipsychotic and has garnered attention for its unique mechanism of action, which distinguishes it from traditional antipsychotic medications.
Lumateperone Tosylate was developed by Intra-Cellular Therapies, Inc. and is marketed under the brand name Caplyta. The compound has been studied extensively for its efficacy and safety profile in clinical trials, leading to its approval by regulatory authorities for therapeutic use.
Lumateperone Tosylate falls under the category of atypical antipsychotics, which are known for their lower propensity to cause extrapyramidal side effects compared to older antipsychotics. Its classification as a pyrimidine derivative highlights its structural features that contribute to its pharmacological effects.
The synthesis of Lumateperone Tosylate involves several key steps:
The synthesis typically employs organic reactions such as nucleophilic substitution and resolution techniques, ensuring high purity and yield of the final product. The use of solvents and reaction conditions is optimized for efficiency in industrial production.
The molecular structure of Lumateperone Tosylate can be represented using various chemical notation systems:
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
The compound's structural data reveals a complex arrangement that contributes to its pharmacological profile, including multiple aromatic rings and functional groups that facilitate interactions with biological targets.
Lumateperone Tosylate can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reaction conditions are tailored based on desired outcomes, often requiring specific temperatures and solvents.
Lumateperone exhibits a unique mechanism of action that involves:
Clinical studies suggest that Lumateperone's multifaceted action on neurotransmitter systems may lead to improved efficacy in treating symptoms of schizophrenia while minimizing side effects commonly associated with antipsychotic medications.
Lumateperone Tosylate has several applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3